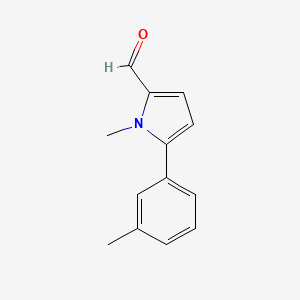
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl group at the first position and a 3-methylphenyl group at the fifth position, making it a substituted pyrrole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the second position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-methyl-5-(3-methylphenyl)-
Reduction: 1H-Pyrrole-2-methanol, 1-methyl-5-(3-methylphenyl)-
Substitution: Various halogenated or nitro-substituted derivatives.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic aldehyde functionalities.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in cellular function.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl and 3-methylphenyl substituents, making it less sterically hindered.
1H-Pyrrole-2-carboxaldehyde, 1-methyl-: Similar structure but without the 3-methylphenyl group, affecting its reactivity and applications.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Substituted at the fifth position with a methyl group, altering its chemical properties.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a methyl and a 3-methylphenyl group provides distinct steric and electronic effects, making it valuable in specialized chemical syntheses and research applications.
Properties
CAS No. |
912763-29-2 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-methyl-5-(3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(8-10)13-7-6-12(9-15)14(13)2/h3-9H,1-2H3 |
InChI Key |
QTKVZTSHXKWVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(N2C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
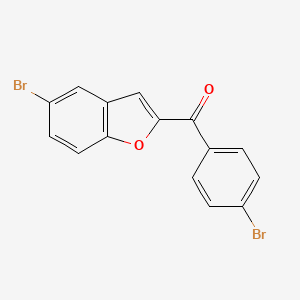

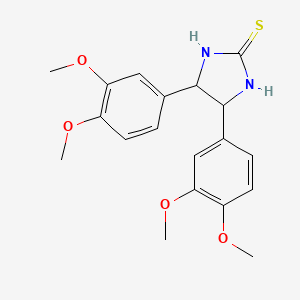
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

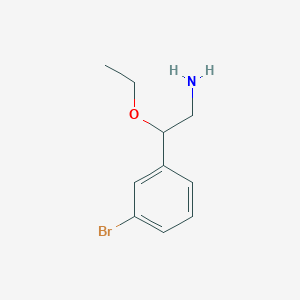
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)


![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)
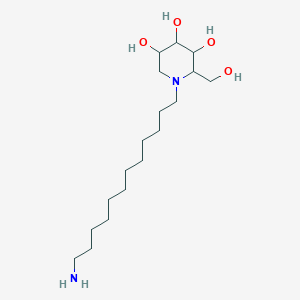
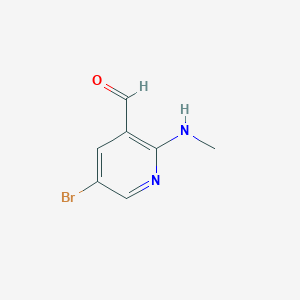
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
